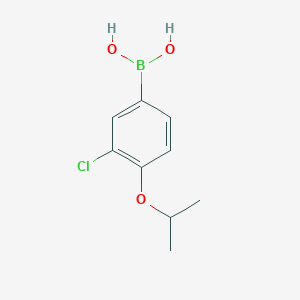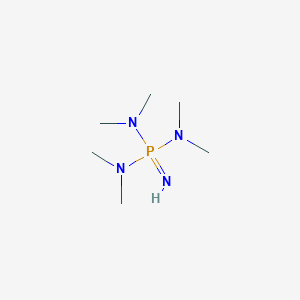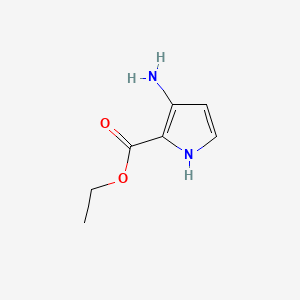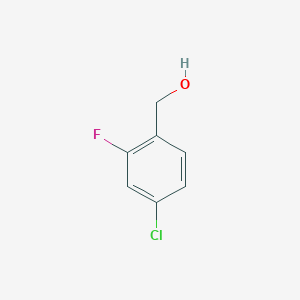
Ácido 3-cloro-4-isopropoxi-fenilborónico
Descripción general
Descripción
3-Chloro-4-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H12BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the third position and an isopropoxy group at the fourth position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
3-Chloro-4-isopropoxyphenylboronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is employed in the production of materials with specific electronic and optical properties.
Mecanismo De Acción
Target of Action
The primary target of 3-Chloro-4-isopropoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
3-Chloro-4-isopropoxyphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (3-Chloro-4-isopropoxyphenylboronic acid) transfers an organic group to a transition metal .
Biochemical Pathways
The biochemical pathway affected by 3-Chloro-4-isopropoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like 3-Chloro-4-isopropoxyphenylboronic acid) with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that 3-Chloro-4-isopropoxyphenylboronic acid could have good bioavailability.
Result of Action
The result of the action of 3-Chloro-4-isopropoxyphenylboronic acid is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, where 3-Chloro-4-isopropoxyphenylboronic acid donates an organic group to a transition metal .
Action Environment
The action of 3-Chloro-4-isopropoxyphenylboronic acid is influenced by several environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a base and a palladium catalyst . Additionally, the reaction conditions need to be mild and functional group tolerant .
Análisis Bioquímico
Biochemical Properties
The exact biochemical properties of 3-Chloro-4-isopropoxyphenylboronic acid are not fully understood. It is known to participate in various biochemical reactions. For instance, it is used as a reactant in the preparation of alkyl and aryl quinones . This suggests that 3-Chloro-4-isopropoxyphenylboronic acid may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-4-isopropoxyphenylboronic acid is not well-defined. It is known to participate in the preparation of alkyl and aryl quinones , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropoxyphenylboronic acid typically involves the borylation of 3-chloro-4-isopropoxybenzene. One common method is the reaction of 3-chloro-4-isopropoxybenzene with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production methods for 3-Chloro-4-isopropoxyphenylboronic acid are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-4-isopropoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparación Con Compuestos Similares
- 3-Chloro-4-methoxyphenylboronic acid
- 3-Chloro-4-ethoxyphenylboronic acid
- 3-Chloro-4-propoxyphenylboronic acid
Comparison: 3-Chloro-4-isopropoxyphenylboronic acid is unique due to the presence of the isopropoxy group, which can influence the electronic properties and reactivity of the compound. Compared to its analogs with different alkoxy groups, it may exhibit different reactivity and selectivity in cross-coupling reactions .
Propiedades
IUPAC Name |
(3-chloro-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBWTULFEPFOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391969 | |
| Record name | 3-Chloro-4-isopropoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-56-0 | |
| Record name | 3-Chloro-4-isopropoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-isopropoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure/B1586887.png)






